ITF5924

HDAC6 Enzyme Inhibition Potency

Researchers requiring unambiguous HDAC6 inhibition face a critical problem: most inhibitors (e.g., Tubastatin A, Ricolinostat) exhibit only moderate selectivity and carry hydroxamate-associated genotoxic risks. ITF5924 solves this with three irreducible differentiators: • IC50 = 7.7 nM-single-digit nanomolar potency surpassing many clinical HDAC6 inhibitors • >104-fold selectivity over all other HDAC isoforms-eliminates class-specific off-target effects • Slow-binding, mechanism-based irreversible inhibition forms a long-lived enzyme-inhibitor complex for sustained target engagement Ideal for washout experiments, pulse-chase protocols, and chronic in vivo studies.

Molecular Formula C21H18F2N8O
Molecular Weight 436.4 g/mol
Cat. No. B12363414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITF5924
Molecular FormulaC21H18F2N8O
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C5=NN=C(O5)C(F)F
InChIInChI=1S/C21H18F2N8O/c22-18(23)20-29-28-19(32-20)15-3-1-13(2-4-15)11-31-12-17(27-30-31)14-5-7-16(8-6-14)26-21-24-9-10-25-21/h1-8,12,18H,9-11H2,(H2,24,25,26)
InChIKeyTYHUIOMFTMEPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITF5924: Potent, Ultra-Selective HDAC6 Inhibitor with Novel Slow-Binding Mechanism


ITF5924 (compound 1) is a potent, highly selective histone deacetylase 6 (HDAC6) inhibitor with a reported IC50 of 7.7 nM [1]. It exhibits unprecedented selectivity, demonstrating >104-fold preference for HDAC6 over all other HDAC subtypes [1]. ITF5924 contains a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety and acts as a slow-binding substrate analog of HDAC6 [1]. The compound undergoes an enzyme-catalyzed ring-opening reaction to form a tight, long-lived enzyme-inhibitor complex [1]. Its mechanism has been structurally characterized via X-ray crystallography at 1.60 Å resolution, providing atomic-level details of the binding mode [2].

Why Generic HDAC6 Inhibitors Cannot Replace ITF5924


The HDAC6 inhibitor landscape is populated with hydroxamate-based compounds (e.g., Tubastatin A, Ricolinostat/ACY-1215, Nexturastat A) that exhibit only moderate selectivity and carry genotoxic liabilities [1][2]. Generic substitution of ITF5924 with these or other in-class compounds fails due to three irreducible differentiators. First, ITF5924 achieves single-digit nanomolar potency (IC50 = 7.7 nM) [1], surpassing many clinically studied HDAC6 inhibitors. Second, its DFMO zinc-binding group confers >104-fold selectivity over other HDAC isoforms [1]—a margin that hydroxamate-based inhibitors cannot approach, thereby mitigating class‑specific off‑target effects. Third, ITF5924's slow‑binding, mechanism‑based irreversible inhibition leads to a long‑lived enzyme‑inhibitor complex, which may provide sustained target engagement in vivo not achievable with rapidly reversible hydroxamate inhibitors [1][3]. These attributes are not present in other HDAC6 inhibitors, making ITF5924 irreplaceable for studies requiring exquisite isoform discrimination and prolonged pharmacodynamic effects.

ITF5924 Quantitative Evidence


Single-Digit Nanomolar Potency Against HDAC6

ITF5924 inhibits HDAC6 with an IC50 of 7.7 nM, placing it among the most potent HDAC6 inhibitors reported. Compared to the clinically evaluated HDAC6 inhibitor Ricolinostat (ACY-1215), which exhibits an IC50 of ~4.7 nM [1], ITF5924 demonstrates comparable potency. However, ITF5924 significantly outperforms the widely used tool compound Tubastatin A, which has a reported IC50 of ~15 nM [2].

HDAC6 Enzyme Inhibition Potency

Unprecedented Selectivity Over Other HDAC Isoforms

ITF5924 demonstrates >104-fold selectivity for HDAC6 over all other HDAC isoforms tested (HDAC1-5, 7-11) [1]. In direct comparison, the clinical candidate Ricolinostat (ACY-1215) shows only ~10-12 fold selectivity for HDAC6 over Class I HDACs [2]. Similarly, the tool compound Tubastatin A exhibits approximately 1,000-fold selectivity [3], but this remains an order of magnitude lower than ITF5924's selectivity window.

Isoform Selectivity HDAC Panel Off-Target

Slow-Binding, Mechanism-Based Irreversible Inhibition

ITF5924 functions as a slow-binding substrate analog of HDAC6, undergoing enzyme-catalyzed ring opening of the DFMO moiety to generate a tightly bound hydrazide product that remains associated with the active site [1]. Kinetic analysis of the DFMO chemotype reveals a two-step slow-binding mechanism with a Ki* (apparent inhibition constant for the tightly bound complex) in the low nanomolar range and a very slow off-rate (koff) [2]. In contrast, hydroxamate-based HDAC6 inhibitors (e.g., Tubastatin A, Ricolinostat) are rapidly reversible, competitive inhibitors with dissociation half-lives on the order of minutes [3].

Binding Kinetics Irreversible Inhibition DFMO Moiety

High-Resolution Crystal Structure of ITF5924-HDAC6 Complex

The crystal structure of Danio rerio HDAC6 CD2 in complex with in situ enzymatically hydrolyzed ITF5924 has been solved at 1.60 Å resolution (PDB ID: 8A8Z) [1]. The structure reveals the hydrolyzed hydrazide product of ITF5924 coordinated to the catalytic zinc ion, with the DFMO-derived acylhydrazide forming a bidentate interaction with the zinc [1]. This binding mode is distinct from the monodentate hydroxamate coordination seen with inhibitors like Trichostatin A or SAHA [2], and rationalizes the ultra-high selectivity of DFMO-based inhibitors for HDAC6 over other HDAC isoforms.

X-ray Crystallography Binding Mode Zinc-Binding Group

Non-Hydroxamate Zinc-Binding Group with Favorable Toxicology Profile

ITF5924 utilizes a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety as its zinc-binding group, avoiding the hydroxamic acid functionality present in many clinical HDAC inhibitors (e.g., Vorinostat/SAHA, Panobinostat, Ricolinostat) [1]. Hydroxamic acids are associated with mutagenic potential due to the Lossen rearrangement, which can generate reactive isocyanates [2]. The DFMO scaffold has not been linked to such genotoxic liabilities in published studies, and the J Med Chem 2023 paper explicitly highlights the DFMO chemotype as a hydroxamate alternative with a distinct safety profile [1].

Zinc-Binding Group Genotoxicity Hydroxamate Alternative

ITF5924 Optimal Research and Industrial Applications


HDAC6-Specific Mechanistic Studies in Complex Biological Systems

Given its >104-fold selectivity over other HDAC isoforms [1], ITF5924 is the tool of choice for experiments requiring unambiguous attribution of phenotypes to HDAC6 inhibition. Use ITF5924 in cellular assays (e.g., α-tubulin acetylation readouts) or in vivo models where concomitant inhibition of Class I HDACs (HDAC1/2/3) would confound interpretation. The ultra-high selectivity ensures that observed effects are not due to off-isoform activity, which is a known limitation of less selective compounds like Tubastatin A or ACY-1215 [2].

Sustained Pharmacodynamic Studies Leveraging Slow-Binding Kinetics

ITF5924's mechanism-based irreversible inhibition results in a long-lived enzyme-inhibitor complex [1]. This property makes ITF5924 particularly valuable for washout experiments, pulse-chase protocols, or intermittent dosing regimens where sustained target suppression is desired even after compound clearance. In contrast, rapidly reversible hydroxamate inhibitors (e.g., Tubastatin A) lose efficacy quickly upon compound removal [3], limiting their utility in such experimental designs.

Chronic In Vivo Studies Without Hydroxamate Toxicity Concerns

The DFMO zinc-binding group of ITF5924 is a non-hydroxamate scaffold [1]. Hydroxamic acid-containing HDAC inhibitors carry a risk of mutagenicity due to metabolic activation [2]. For long-term animal studies or translational research where safety is a paramount consideration, ITF5924 offers a chemically distinct alternative that mitigates hydroxamate-associated toxicology concerns. This is especially relevant for studies in oncology, neurology, or inflammation where HDAC6 inhibition is pursued chronically.

Structure-Guided Drug Design and Computational Chemistry

The high-resolution (1.60 Å) crystal structure of the ITF5924-HDAC6 complex (PDB ID: 8A8Z) [1] provides an experimentally validated template for molecular modeling, docking, and virtual screening campaigns. The structure reveals the bidentate zinc coordination of the hydrolyzed DFMO product and the occupancy of the P571 pocket. Computational chemists and medicinal chemists can use these coordinates to design novel HDAC6 inhibitors, understand selectivity determinants, or rationally engineer controls for crystallographic studies.

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